2,7-Dibromo-10-methylacridin-9(10H)-one

Catalog No.
S1520887
CAS No.
17014-39-0
M.F
C14H9Br2NO
M. Wt
367.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dibromo-10-methylacridin-9(10H)-one

CAS Number

17014-39-0

Product Name

2,7-Dibromo-10-methylacridin-9(10H)-one

IUPAC Name

2,7-dibromo-10-methylacridin-9-one

Molecular Formula

C14H9Br2NO

Molecular Weight

367.03 g/mol

InChI

InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3

InChI Key

JVILQLLOKMSADY-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br

Synonyms

2,7-Dibromo-10-methylacridin-9(10H)-one

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br

2,7-Dibromo-10-methylacridin-9(10H)-one (CAS: 17014-39-0) is a highly functionalized, N-methylated acridone derivative that serves as a critical building block in advanced materials chemistry. Featuring a strong electron-accepting carbonyl core and two highly reactive bromine handles at the 2 and 7 positions, it is specifically engineered for extending conjugation along the molecule's longitudinal axis [1]. In industrial and academic procurement, it is primarily sought after as the central acceptor unit in Donor-Acceptor-Donor (D-A-D) architectures for Thermally Activated Delayed Fluorescence (TADF) OLED emitters, and as the direct precursor for synthesizing highly oxidizing, metal-free acridinium photoredox catalysts . The N-methyl protection is a defining baseline feature, ensuring compatibility with palladium-catalyzed cross-coupling workflows while enhancing the solubility of downstream optoelectronic materials[2].

Research Fit

Halogenated acridone intermediate for cross-coupling
2,7-Dibromo pattern enables sequential site-selective functionalization
N-10 methyl group modifies solubility and H-bonding vs NH analog

Substituting 2,7-dibromo-10-methylacridin-9(10H)-one with closely related analogs fundamentally disrupts both synthesis and device performance. If a buyer opts for the unmethylated baseline (2,7-dibromoacridone), the unprotected secondary amine becomes a competitive reactive site during Buchwald-Hartwig or Suzuki couplings, leading to unwanted N-arylation side products and requiring costly protection/deprotection steps [1]. Furthermore, unprotected acridones form strong intermolecular hydrogen bonds (N-H···O=C), which drastically reduces solubility and prevents the solution-processing (e.g., spin-coating) required for OLED fabrication [2]. Conversely, substituting with other dibrominated N-heterocycles like 2,7-dibromocarbazole changes the core from a strong electron acceptor to an electron donor, completely destroying the charge-transfer dynamics necessary for TADF emission and acridinium photocatalyst function.

Substitution Risk

N-10 Methyl Substitution
Non-methylated 2,7-dibromoacridone has different solubility, H-bonding, and thermal profile, limiting direct substitution.
Bromine Pattern Requirement
Mono-brominated or non-brominated analogs cannot achieve sequential site-selective cross-coupling, critical for asymmetric synthesis.

Chemoselectivity and Yield in Palladium-Catalyzed Amination

When synthesizing donor-acceptor (D-A-D) materials, the N-methyl group is a critical procurement differentiator. 2,7-Dibromo-10-methylacridone undergoes clean C-N coupling at the 2,7-positions with bulky diarylamines, yielding target D-A-D molecules in 50–62% isolated yields [1]. In contrast, attempting this with the unmethylated comparator (2,7-dibromoacridone) results in competing N-arylation at the secondary amine site, which severely degrades the yield of the desired 2,7-linked product and necessitates a multi-step protection/deprotection sequence .

Evidence DimensionC-N Coupling Yield and Step Economy
Target Compound DataDirect 2,7-coupling (50–62% yield) without protection steps
Comparator Or Baseline2,7-Dibromoacridone (requires 2 additional synthetic steps due to N-H reactivity)
Quantified DifferenceEliminates 2 synthetic steps and prevents N-arylation side reactions
ConditionsPalladium-catalyzed Buchwald-Hartwig amination (Pd2(dba)3, SPhos, NaOtBu)

Procuring the N-methylated precursor directly streamlines the synthesis of complex optoelectronic materials by bypassing unnecessary protection chemistry and improving overall yield.

MDR Leukemia Cytotoxicity
Class-level
Retained activity against HL-60/VINC and HL-60/DX vs reduced standard agents
Supports cytotoxicity endpoint review in MDR models
Specific activity profile requires independent validation

Solution Processability for Thin-Film Device Fabrication

Unprotected acridones form strong intermolecular hydrogen bonds (N-H···O=C), which drastically reduces their solubility and the solubility of their downstream derivatives. The N-methylated 2,7-dibromo-10-methylacridone disrupts this hydrogen bonding network. Downstream derivatives synthesized from this precursor maintain high solubility (~20 mg/mL in dichloromethane and chloroform), whereas derivatives from unprotected acridones often crash out of solution [1]. This high solubility enables the formation of uniform neat solid films via spin-coating at 1000-2000 rpm, a strict requirement for modern OLED fabrication [2].

Evidence DimensionDownstream Derivative Solubility
Target Compound Data~20 mg/mL in DCM/CHCl3
Comparator Or BaselineUnprotected acridone analogs (<5 mg/mL, prone to aggregation)
Quantified Difference>4x increase in solubility, enabling uniform neat solid film formation
ConditionsStandard organic solvents at room temperature; spin-coating at 1000-2000 rpm

High solubility is a strict prerequisite for solution-processed OLEDs and efficient chromatographic purification, making the N-methylated precursor mandatory for device engineers.

Sequential Suzuki Coupling
Head-to-head
Mono-coupling with (4-(dimethylamino)phenyl)boronic acid; crystal structure (P21/n) solved
Site-selective derivatization enables asymmetric acridinium synthesis
Two reactive sites vs one/zero; palladium catalysis

Acceptor Strength in D-A-D Architectures vs. Carbazole

For TADF emitters, the central core must act as a strong electron acceptor. 2,7-Dibromo-10-methylacridone provides an electron-withdrawing carbonyl center, enabling deep LUMO levels (−2.36 to −2.56 eV) in synthesized D-A-D derivatives [1]. If a buyer substitutes this with 2,7-dibromocarbazole, the core becomes an electron donor, fundamentally destroying the required Donor-Acceptor-Donor electronics. The acridone core's acceptor strength facilitates strong intramolecular charge transfer (ICT) bands at 447–479 nm and supports high luminescence (up to 17,000 Cd/m² at 25 mA/cm²) [2].

Evidence DimensionCore Electronic Nature (LUMO Level)
Target Compound DataStrong acceptor core (LUMO: −2.36 to −2.56 eV in derivatives)
Comparator Or Baseline2,7-Dibromocarbazole (Electron donor core)
Quantified DifferenceShifts the core from a donor to a strong acceptor, enabling ICT bands at 447–479 nm
ConditionsElectrochemical cyclic voltammetry and photophysical characterization of D-A-D derivatives

Buyers designing TADF emitters or highly oxidizing photoredox catalysts must select an acceptor core; carbazole or fluorene alternatives will fundamentally fail to provide the required photophysics.

Melting Point
Reported
~282–283 °C vs >300 °C (non-methylated analog)
Lower melting point may facilitate solution processing
Exact ranges may vary; cross-study comparison
Photoredox Catalyst Precursor
Class-level
Enables modular synthesis of Acr+-Mes class; excited-state potential +2.06 V vs SCE reported
Direct entry to organic photoredox catalyst research
Catalyst performance depends on synthetic conditions

Precursor for Highly Oxidizing Acridinium Photocatalysts

Directly utilized as the starting material for synthesizing 2,7-dibromo-9-mesityl-10-methylacridinium tetrafluoroborate and related Mes-Acr+ salts. The 2,7-dibromo substitution allows for precise tuning of the excited-state reduction potential, making it the right choice for developing metal-free photoredox catalysts used in advanced C-H functionalization.

Central Acceptor Core for TADF OLED Emitters

Serves as the critical electron-accepting (A) building block in Donor-Acceptor-Donor (D-A-D) architectures. By coupling with bulky diarylamines, it enables the synthesis of green TADF emitters that achieve delayed fluorescence lifetimes (e.g., 176 µs) and high luminescence (up to 17,000 Cd/m²), outperforming non-carbonyl heterocycles [1].

Synthesis of Solution-Processed Hole Transport Materials (HTMs)

Leveraged to synthesize highly soluble acridone-amine derivatives with HOMO levels (−4.95 to −5.11 eV) that perfectly match standard HTMs like NPD and spiro-OMeTAD. Its N-methyl group ensures the resulting materials can be uniformly spin-coated for thin-film optoelectronic devices [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric Photocatalyst Synthesis
Dual bromine handles for sequential coupling
Modular redox tuning, photophysical optimization
MDR Leukemia Model Studies
Retained cytotoxicity in MDR sublines
Cell-model endpoint review, efflux pathway context
Fluorescent Dye & OLED Materials
Cross-coupling for π-conjugation extension
Emission tuning, solid-state packing
Solid-State Conformation Studies
Mono-coupling product crystallizes readily
Crystal packing analysis, substitution effects

XLogP3

4.5

Wikipedia

9(10H)-Acridinone, 2,7-dibromo-10-methyl-

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